molecular formula C8H8BrNO2 B097489 5-Bromo-1,2-dimethyl-3-nitrobenzene CAS No. 18873-95-5

5-Bromo-1,2-dimethyl-3-nitrobenzene

Cat. No.: B097489
CAS No.: 18873-95-5
M. Wt: 230.06 g/mol
InChI Key: HPXSPJGSFHLODM-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-1,2-dimethyl-3-nitrobenzene can be synthesized through a multi-step process involving bromination and nitration reactions. The starting material, 2,3-dimethylphenol, undergoes bromination with a brominating agent such as bromine in the presence of an acid catalyst to form 2,3-dimethyl-5-bromophenol. This intermediate is then nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the bromine or nitro group can be replaced by other substituents.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of an acid catalyst.

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).

Major Products

    Amines: Reduction of the nitro group forms amines.

    Substituted Benzenes: Electrophilic or nucleophilic substitution reactions yield various substituted benzene derivatives.

Scientific Research Applications

5-Bromo-1,2-dimethyl-3-nitrobenzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-dimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and nitro groups influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form intermediates that participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-nitrobenzene
  • 2,4-Dibromo-1-nitrobenzene
  • 3-Bromo-4-nitrotoluene

Uniqueness

5-Bromo-1,2-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups on the benzene ring makes it a versatile intermediate for further chemical transformations, distinguishing it from other similar compounds .

Biological Activity

5-Bromo-1,2-dimethyl-3-nitrobenzene is an organic compound characterized by its molecular formula C8H8BrNO2C_8H_8BrNO_2 and notable for its electrophilic properties due to the presence of both a bromine atom and a nitro group on a dimethyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The biological activity of this compound primarily revolves around its ability to participate in electrophilic aromatic substitution reactions. The nitro group can be reduced to an amine, which modifies the compound's reactivity and biological properties.

Biochemical Pathways

  • Electrophilic Aromatic Substitution: The compound acts as an electrophile, targeting electron-rich aromatic systems.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to diverse biological interactions.

Cellular Effects

Nitro compounds like this compound have been shown to influence cellular functions, including:

  • Modulation of cell signaling pathways.
  • Alteration of gene expression profiles.
  • Impact on cellular metabolism.

Pharmacokinetics

Studies suggest that this compound exhibits:

  • High gastrointestinal absorption.
  • Potential permeability across the blood-brain barrier, indicating possible central nervous system effects.

Research Findings and Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound. Here are some notable findings:

StudyFindings
Investigated the electrophilic nature and reactivity with nucleophiles, indicating potential for drug development.
Explored metabolic pathways involving nitro compounds, highlighting their role in biochemical interactions.
Discussed the toxicological concerns related to nitro compounds and their implications for human health.

Applications in Scientific Research

This compound finds applications across various scientific domains:

  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its effects on biochemical pathways and enzyme interactions.
  • Pharmaceutical Development: Explored for potential pharmacological properties and as a precursor in drug synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-1,2-dimethyl-3-nitrobenzene, and how can regioselectivity be controlled during nitration?

The compound is synthesized via electrophilic aromatic substitution (EAS). A common approach involves nitration of a brominated dimethylbenzene precursor. For example, nitration of 1-bromo-2,5-dimethylbenzene using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–10°C) can selectively introduce the nitro group at the meta position relative to bromine, leveraging the electron-withdrawing effects of bromine and steric guidance from methyl groups . Regioselectivity is optimized by monitoring reaction kinetics and using low temperatures to suppress competing pathways.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns, with methyl groups (~2.3–2.5 ppm) and aromatic protons (downfield shifts due to nitro and bromine groups).
  • X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of crystal packing .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C8_8H8_8BrNO2_2) and isotopic patterns.

Q. How does the substitution pattern influence its reactivity in cross-coupling reactions?

The bromine atom at position 5 is activated for Suzuki-Miyaura couplings due to electron-withdrawing nitro and methyl groups, which polarize the C–Br bond. Methyl groups at positions 1 and 2 provide steric hindrance, directing coupling to position 4. Optimize using Pd(PPh3_3)4_4 as a catalyst and microwave-assisted conditions to enhance yields .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in derivative synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution to predict reactivity. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy at position 3, favoring nucleophilic attack. Compare with analogs like 5-Bromo-1,3-dichloro-2-fluorobenzene to validate computational predictions .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Case study : If NMR suggests a planar nitro group but X-ray shows a twisted conformation, perform temperature-dependent NMR to assess dynamic effects.
  • Validation : Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing crystal packing. Cross-reference with IR spectroscopy to confirm nitro group geometry .

Q. How does steric hindrance from methyl groups affect its application in metal-organic frameworks (MOFs)?

The 1,2-dimethyl groups limit axial coordination in MOF synthesis, favoring planar ligand geometries. Compare with unmethylated analogs (e.g., 5-bromo-3-nitrobenzene) to assess porosity and stability. Use BET surface area analysis and PXRD to quantify structural differences .

Q. What are the challenges in scaling up its synthesis while maintaining purity?

  • Byproduct formation : Nitration at undesired positions can occur at higher scales. Mitigate via slow reagent addition and in-situ monitoring (e.g., Raman spectroscopy).
  • Purification : Use column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol/water. Purity (>98%) is confirmed by HPLC with a C18 column .

Q. How can its derivatives be optimized for biological activity studies?

  • SAR studies : Introduce substituents (e.g., amines, carboxylates) at position 3 via nitro reduction. Test antimicrobial activity against Gram-positive bacteria using microbroth dilution assays.
  • Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, ensuring compliance with ethical guidelines for in-vitro research .

Q. Methodological Notes

  • Data interpretation : Always cross-validate spectral data with computational models (e.g., Gaussian for NMR chemical shift predictions).
  • Ethical compliance : Adhere to in-vitro research protocols; avoid human/animal testing unless explicitly approved .
  • Software tools : SHELXL (crystallography), ORTEP-3 (visualization), and PubChem (structural data) are critical resources .

Properties

IUPAC Name

5-bromo-1,2-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXSPJGSFHLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495488
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18873-95-5
Record name 5-Bromo-1,2-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (287 g, 1100 mmol) in DMF (150 mL), were added sodium carbonate (468 g, 4415 mmol) and methyl iodide (627 g, 4415 mmol). The mixture was heated at 60° C. for 8 h. The precipitate was filtered and washed with diethyl ether (5 times). The combined organic layers were dried, concentrated under reduced pressure giving the title compound (302 g, 99%) which was used directly without further purification.
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step One
Quantity
627 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-1,2-dimethyl-3-nitrobenzene
5-Bromo-1,2-dimethyl-3-nitrobenzene
5-Bromo-1,2-dimethyl-3-nitrobenzene
5-Bromo-1,2-dimethyl-3-nitrobenzene
5-Bromo-1,2-dimethyl-3-nitrobenzene
5-Bromo-1,2-dimethyl-3-nitrobenzene

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